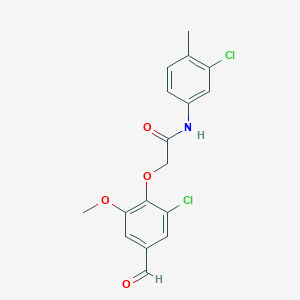
(4-((4-氟苯基)磺酰)哌啶-1-基)(4-丙基苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of a similar compound, [123I]‐ (4‐fluorophenyl) {1‐ [2‐ (2‐iodophenyl)ethyl]piperidin‐4‐yl}methanone, has been reported in the literature . The precursor, (4-fluorophenyl) {1- [2- (2-bromophenyl)ethyl]piperidin-4-yl}methanone, was synthesized with a total yield of 40% . Radiolabelling was performed using a halogen exchange reaction and the yield was 70% .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the synthesis of the precursor and the radiolabelling process . The precursor was synthesized with a total yield of 40%, and the radiolabelling was performed using a halogen exchange reaction with a yield of 70% .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 389.49. The Log P value of a similar compound, [123I]‐ (4‐fluorophenyl) {1‐ [2‐ (2‐iodophenyl)ethyl]piperidin‐4‐yl}methanone, was measured to be 2.52 , which indicates its lipophilicity.
科学研究应用
合成化学与抗菌活性
Mallesha 和 Mohana (2014) 的一项研究展示了 2,4-二氟苯基(哌啶-4-基)甲酮肟衍生物的合成,重点介绍了它们对细菌和真菌菌株的体外抗菌活性。这项研究表明该化合物作为抗菌剂前体的潜力 Mallesha, K. & Mohana, K. (2014)。
药理学和放射性标记
Blanckaert 等人。(2005) 报告了 [(123)I]-(4-氟苯基){1-[2-(4-碘苯基)乙基]哌啶-4-基}甲酮的合成、放射性标记和体内评估,用于可视化 5-HT2A 受体与 SPECT,表明氟化化合物在诊断成像中的潜力 Blanckaert, P., Burvenich, I., Staelens, L., Dierckx, R., & Slegers, G. (2005)。
分子结构分析
Prasad 等人。(2018) 合成并对一种新型生物活性杂环化合物进行了结构探索和 Hirshfeld 表面分析,展示了其在抗增殖活性中的潜力。这项研究举例说明了此类化合物在开发新的治疗剂中的用途 Prasad, S. B., Anandakumar, C., Raghu, A., Reddy, K. R., Urs, M. D., & Naveen, S. (2018)。
材料科学
Kim、Robertson 和 Guiver (2008) 讨论了梳形聚(亚芳醚砜)作为质子交换膜的合成,重点介绍了氟化化合物在燃料电池技术应用中的化学多功能性 Kim, D., Robertson, G., & Guiver, M. (2008)。
未来方向
The compound showed uptake in mice brain (3.5% I.D./g tissue at 3 min post injection) and therefore will be evaluated further by regional brain biodistribution and displacement studies in rabbits . This suggests potential future directions for research involving this compound, particularly in the context of brain imaging and the study of 5-HT2A receptors .
属性
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(4-propylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO3S/c1-2-3-16-4-6-17(7-5-16)21(24)23-14-12-20(13-15-23)27(25,26)19-10-8-18(22)9-11-19/h4-11,20H,2-3,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVUNTWPGCZAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(4-propylphenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Pyridin-4-yl-5-(4-pyridin-2-ylpiperazin-1-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2668467.png)
![2-[(3,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B2668470.png)




![4-chloro-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2668477.png)
![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2668478.png)
![N-[3-(dimethylamino)propyl]-2-nitro-4-(trifluoromethyl)aniline hydrochloride](/img/structure/B2668479.png)

![4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide](/img/structure/B2668482.png)
![1-[(4As,7aR)-6-(2-chloroacetyl)-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-4-yl]-3-(2,6-dimethylphenoxy)propan-1-one](/img/structure/B2668483.png)
![N-(4-methoxyphenyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2668485.png)